molecular formula C18H16F2N2O2 B2432309 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide CAS No. 922053-01-8

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

Cat. No. B2432309
CAS RN: 922053-01-8
M. Wt: 330.335
InChI Key: XIVKSHAROIUBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. This compound is also known as JNJ-7706621 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Catalysis and Synthesis

Research in catalysis and synthesis has explored the utilization of related tetrahydroquinoline derivatives. For instance, Rakshit et al. (2011) described a Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, which could be related to the structural manipulation and synthetic applications of compounds like N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide. This process is noted for its mildness, practicality, selectivity, and high yield, indicating the potential for efficient synthetic routes involving tetrahydroquinoline compounds (Rakshit et al., 2011).

Drug Metabolism and Pharmacokinetics

In the realm of drug metabolism and pharmacokinetics, studies have been conducted on compounds structurally similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide. Umehara et al. (2009) identified the human metabolites of a novel inhibitor of the If current channel expressed in the sinus node of the heart, revealing insights into the renal and hepatic excretion of these metabolites. Such research underscores the significance of understanding the metabolic pathways and transporter-mediated excretion of tetrahydroquinoline derivatives in drug development (Umehara et al., 2009).

Chemical Synthesis Techniques

Yoshida et al. (2014) developed a practical and scalable synthetic route to a monophosphate derivative of a tetrahydroquinoline compound, showcasing an innovative approach to synthesizing complex molecules. This research highlights the ongoing efforts to enhance the efficiency and scalability of chemical synthesis, particularly for compounds with potential therapeutic applications (Yoshida et al., 2014).

Antimicrobial and Antibacterial Studies

Koga et al. (1980) investigated the structure-activity relationships of antibacterial monosubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including derivatives similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide. Their work contributes to the understanding of how structural variations in tetrahydroquinoline compounds can influence their antibacterial efficacy, offering valuable insights for the development of new antimicrobial agents (Koga et al., 1980).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-2-22-15-8-7-12(10-11(15)6-9-16(22)23)21-18(24)17-13(19)4-3-5-14(17)20/h3-5,7-8,10H,2,6,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVKSHAROIUBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

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